molecular formula C19H25NO3 B5707447 N-benzyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine

N-benzyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine

Cat. No.: B5707447
M. Wt: 315.4 g/mol
InChI Key: ONHRGPBRRBYNDT-UHFFFAOYSA-N
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Description

N-benzyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine is an organic compound with the molecular formula C19H25NO3 This compound is characterized by the presence of a benzyl group and a 2,4,5-trimethoxyphenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or phenyl positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-benzyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are modulated by the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-2,4-dinitrophenylsulfonamide
  • 2,4,5-trimethoxybenzylamine
  • N-benzyl-2,4,5-trimethoxyphenethylamine

Uniqueness

N-benzyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of three methoxy groups at the 2, 4, and 5 positions enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-5-20(13-15-9-7-6-8-10-15)14-16-11-18(22-3)19(23-4)12-17(16)21-2/h6-12H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHRGPBRRBYNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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